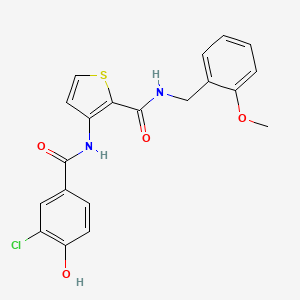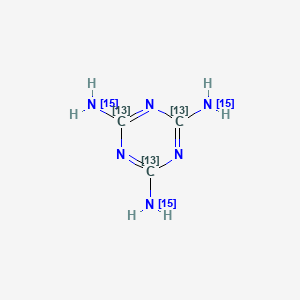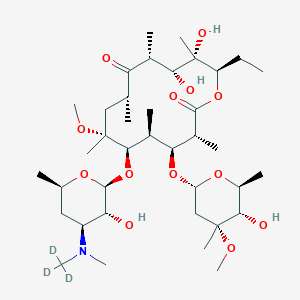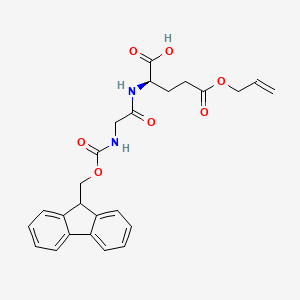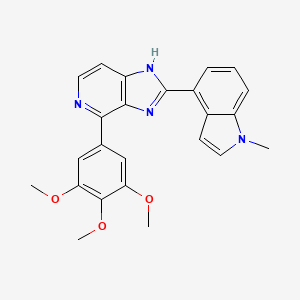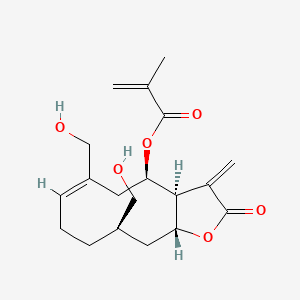
Anticancer agent 96
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anticancer agent 96 is a promising compound in the field of oncology, known for its potent anticancer properties. This compound has been the subject of extensive research due to its ability to target and inhibit the growth of various cancer cells. Its unique chemical structure allows it to interact with specific molecular targets within cancer cells, making it a valuable candidate for cancer therapy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 96 involves multiple steps, starting with the preparation of the core structure. The initial step typically involves the formation of a heterocyclic ring system, which is then functionalized with various substituents to enhance its anticancer activity. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations occur efficiently.
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis to a larger scale. This involves optimizing reaction conditions to ensure high yield and purity of the final product. Techniques such as continuous flow chemistry and automated synthesis are often employed to achieve consistent and reproducible results. Quality control measures, including chromatography and spectroscopy, are used to verify the purity and identity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Anticancer agent 96 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more reactive intermediates.
Reduction: The addition of hydrogen or removal of oxygen, which can lead to the formation of less reactive species.
Substitution: Replacement of one functional group with another, which can modify the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions can yield deoxygenated compounds
Applications De Recherche Scientifique
Anticancer agent 96 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its ability to interact with cellular proteins and pathways involved in cancer progression.
Medicine: Evaluated in preclinical and clinical trials for its efficacy in treating various types of cancer, including breast, lung, and colon cancer.
Industry: Employed in the development of new anticancer drugs and formulations, as well as in the production of diagnostic tools for cancer detection.
Mécanisme D'action
The mechanism of action of Anticancer agent 96 involves its interaction with specific molecular targets within cancer cells. It primarily targets proteins involved in cell cycle regulation, apoptosis, and DNA repair. By binding to these targets, the compound can inhibit cancer cell proliferation, induce programmed cell death, and prevent the repair of damaged DNA, leading to the selective killing of cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Anthraquinones: Known for their anticancer properties, these compounds share a similar core structure with Anticancer agent 96 and are used in various cancer therapies.
Quinoxalines: These compounds have a fused benzene-pyrazine ring system and exhibit significant anticancer activity.
Thienopyrimidines: Structural analogs of purines, these compounds are widely represented in medicinal chemistry for their anticancer effects.
Uniqueness
This compound stands out due to its unique combination of high potency and selectivity towards cancer cells. Unlike some similar compounds, it has shown a lower tendency to cause resistance in cancer cells, making it a more effective long-term treatment option. Additionally, its ability to target multiple pathways involved in cancer progression enhances its therapeutic potential.
Propriétés
Formule moléculaire |
C19H26O6 |
|---|---|
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
[(3aS,4R,6E,10R,11aR)-6,10-bis(hydroxymethyl)-3-methylidene-2-oxo-3a,4,5,8,9,10,11,11a-octahydrocyclodeca[b]furan-4-yl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C19H26O6/c1-11(2)18(22)24-15-7-13(9-20)5-4-6-14(10-21)8-16-17(15)12(3)19(23)25-16/h5,14-17,20-21H,1,3-4,6-10H2,2H3/b13-5+/t14-,15-,16-,17-/m1/s1 |
Clé InChI |
PIRNIYXVCYUDEY-RZGVYQARSA-N |
SMILES isomérique |
CC(=C)C(=O)O[C@@H]1C/C(=C\CC[C@H](C[C@@H]2[C@@H]1C(=C)C(=O)O2)CO)/CO |
SMILES canonique |
CC(=C)C(=O)OC1CC(=CCCC(CC2C1C(=C)C(=O)O2)CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


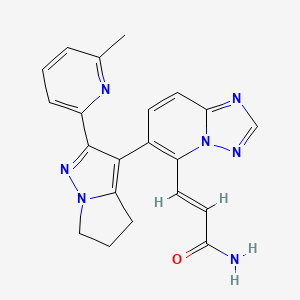


![3-[6-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-5-methyl-3,4-dihydro-1H-isoquinolin-2-yl]propanoic acid](/img/structure/B12384888.png)
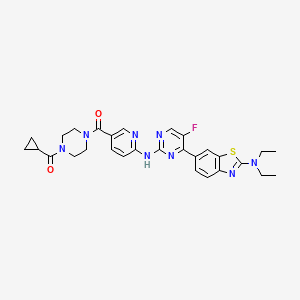
![Benzo[pqr]tetraphen-3-ol-13C6](/img/structure/B12384900.png)
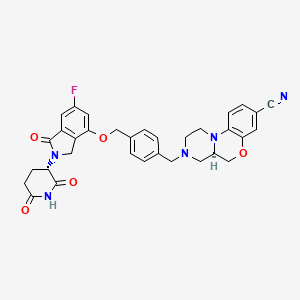
![(3S)-3-[[(2S)-2-[5-tert-butyl-3-[(4-methyl-1,2,5-oxadiazol-3-yl)methylamino]-2-oxopyrazin-1-yl]butanoyl]amino]-5-[methyl(pentyl)amino]-4-oxopentanoic acid](/img/structure/B12384905.png)

